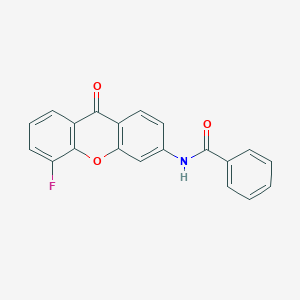

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-fluoro-9-oxoxanthen-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO3/c21-16-8-4-7-15-18(23)14-10-9-13(11-17(14)25-19(15)16)22-20(24)12-5-2-1-3-6-12/h1-11H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUADSZNPOHRBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:

Formation of the xanthene core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a phthalic anhydride derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the benzamide moiety: The benzamide moiety can be introduced through an amide coupling reaction, where the xanthene derivative is reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a fluorinated probe in various chemical reactions, enhancing the understanding of molecular interactions and dynamics.

Biology

The compound is investigated for its potential biological activities, particularly:

- Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory pathways.

- Anticancer Activity : Preliminary research indicates that it can inhibit tumor cell proliferation by downregulating oncogenes involved in cell cycle regulation.

Medicine

Due to its unique chemical properties, this compound is explored as a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry

The compound is utilized in developing new materials and as a precursor for synthesizing dyes and pigments. Its fluorescent properties make it suitable for applications in imaging technologies.

Fluorescent Labeling in Cellular Studies

In recent studies, this compound was used as a fluorescent marker to track cellular uptake and localization in live cells. This application demonstrates its utility in biomedical imaging technologies.

Anticancer Activity Assessment

Research has shown that structural modifications of compounds similar to this compound significantly impact their cytotoxicity against various cancer cell lines (e.g., MGC-803 and MCF-7). Future studies are expected to explore the specific effects of this compound on cancer cell proliferation and apoptosis mechanisms.

Mechanism of Action

The mechanism of action of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, xanthene derivatives have been shown to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular responses to oxidative stress and inflammation . The compound may enhance Nrf2 translocation, leading to the activation of antioxidant response elements and the expression of cytoprotective genes.

Comparison with Similar Compounds

N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide

- Substituents : Chlorine at position 5, 4-fluorobenzamide at position 3.

- Molecular Weight : 367.76 g/mol.

- The additional fluorine on the benzamide ring may further modulate electronic properties .

CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide)

- Substituents : Ethoxy and pentadecyl groups.

- Molecular Weight : Higher due to long alkyl chains.

- Key Differences : The ethoxy and alkyl groups enhance lipophilicity, improving cell permeability but possibly reducing solubility. CTB activates p300 HAT activity, whereas simpler benzamides like the target compound may exhibit divergent effects due to structural simplicity .

Nitazoxanide

- Core Structure : Nitro-thiazolyl benzamide.

- Molecular Weight : 307.27 g/mol.

- Key Differences : The nitro-thiazolyl group confers antiparasitic activity, targeting protozoal infections. In contrast, the xanthene-based target compound may prioritize nucleic acid or enzyme interactions for anticancer applications .

Physicochemical and Pharmacokinetic Properties

| Compound | Halogen (Position 5) | Benzamide Substituent | Molecular Weight (g/mol) | LogP* | Predicted ADMET Traits |

|---|---|---|---|---|---|

| N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide | F | Benzamide | ~367 (estimated) | ~3.5 | Moderate solubility, high metabolic stability |

| N-(5-Chloro-...-4-fluorobenzamide | Cl | 4-fluorobenzamide | 367.76 | ~4.0 | Reduced solubility, prolonged half-life |

| CTB | - | Ethoxy/pentadecyl | >500 | ~6.2 | High lipophilicity, poor aqueous solubility |

| Nitazoxanide | - | Nitro-thiazolyl | 307.27 | ~2.8 | Moderate bioavailability, nitro group toxicity risks |

*LogP values estimated based on substituent contributions.

Key Research Findings

Substituent Impact : Fluorine at position 5 balances electronic effects and steric hindrance, optimizing receptor binding compared to bulkier halogens like chlorine .

Benzamide Flexibility : Simple benzamide moieties (target compound) may favor target specificity over complex substituents (e.g., CTB’s alkyl chains), though at the cost of cell permeability .

Therapeutic Potential: Xanthene-based benzamides show promise in oncology, while nitro-thiazolyl derivatives like nitazoxanide excel in antiparasitic applications .

Biological Activity

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a xanthene core with a fluorine atom at the 5-position and a benzamide moiety. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability , making it an attractive candidate for drug development.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Fluorine substitution on xanthene | Improved bioavailability and binding affinity |

| 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide | Contains one fluorine atom | Enhanced interaction with molecular targets |

| 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide | Chlorine substitution alongside fluorine | Different electronic properties affecting reactivity |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- DNA Intercalation : The xanthene core allows for intercalation with DNA, which can disrupt normal DNA function and lead to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in critical cellular pathways, thereby affecting cell proliferation and survival .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for treating bacterial infections.

Antiproliferative Activity

A study evaluating various derivatives of xanthene compounds found that this compound exhibited significant antiproliferative activity against several cancer cell lines, including breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC). The compound's IC50 values indicated effective inhibition of cell growth compared to standard drugs like etoposide .

Case Studies

- Cancer Research : In vitro assays demonstrated that this compound effectively inhibited tumor cell proliferation. The compound was shown to downregulate key oncogenes involved in cell cycle regulation, leading to reduced tumor growth rates in xenograft models .

- Antimicrobial Studies : The compound was tested against various bacterial strains, showing promising results in inhibiting bacterial growth. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Q & A

Basic: What are the key structural features of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide, and how are they characterized?

The compound features a xanthene core substituted with a fluorine atom at position 5, a keto group at position 9, and a benzamide moiety at position 3. The fluorination enhances its reactivity and potential biological activity due to increased electronegativity and metabolic stability . Structural characterization employs:

- NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and purity.

- X-ray crystallography for absolute configuration determination, often refined using SHELX software (e.g., SHELXL for small-molecule refinement) .

- Mass spectrometry for molecular weight validation.

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

- Electrophilic fluorination : Use Selectfluor or NFSI for regioselective fluorination under controlled pH and temperature .

- Amide coupling : React the fluorinated xanthene intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients .

- Continuous flow reactors : For scalable synthesis, ensuring consistent reaction conditions and reduced side products .

Advanced: How can computational modeling be integrated into studying this compound’s bioactivity?

- Molecular docking : Predict interactions with targets like PARP-1 or enzymes involved in oxidative stress pathways (e.g., using AutoDock Vina or Schrödinger Suite) .

- QSAR models : Compare fluorinated xanthene derivatives to identify structural determinants of cytotoxicity or fluorescence properties .

- MD simulations : Assess stability of ligand-target complexes under physiological conditions .

Experimental validation via in vitro assays (e.g., fluorescence polarization for binding affinity or MTT assays for cytotoxicity) is critical .

Data Contradiction: How can discrepancies in reported biological activities of fluorinated xanthene derivatives be resolved?

- Structural analogs : Compare substituent effects (e.g., methoxy vs. nitro groups on benzamide) to isolate activity drivers .

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., hydroxyurea) to minimize variability .

- Meta-analysis : Pool data from multiple studies to identify trends, supported by computational models to reconcile outliers .

Basic: What spectroscopic methods are most effective for confirming the compound’s structure?

- 19F NMR : Directly confirms fluorine substitution and purity.

- IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N-H⋯N interactions) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C20H13FNO3) .

Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Solvent selection : Polar solvents (e.g., methanol/water) promote slow evaporation and single-crystal growth .

- Polymorphism : Fluorine’s small size may lead to multiple crystal forms; screen solvent/temperature conditions.

- Data collection : Use high-resolution synchrotron sources for weakly diffracting crystals. SHELXD or SHELXE can resolve phase problems in twinned crystals .

Mechanism: How does the fluorination pattern influence the compound’s interaction with biological targets?

- Electron-withdrawing effects : Fluorine increases the xanthene core’s electron deficiency, enhancing interactions with nucleophilic residues (e.g., lysine in enzyme active sites) .

- Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life in biological systems.

- Comparative studies : Non-fluorinated analogs show reduced binding affinity in enzyme inhibition assays (e.g., PARP-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.